molecular formula C16H17N5O3 B6704252 N-(2-prop-2-ynoxyphenyl)-3-(1H-1,2,4-triazol-5-yl)morpholine-4-carboxamide

N-(2-prop-2-ynoxyphenyl)-3-(1H-1,2,4-triazol-5-yl)morpholine-4-carboxamide

Cat. No.: B6704252
M. Wt: 327.34 g/mol
InChI Key: ZTESCOPIAYMHBY-UHFFFAOYSA-N
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Description

N-(2-prop-2-ynoxyphenyl)-3-(1H-1,2,4-triazol-5-yl)morpholine-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes a triazole ring, a morpholine ring, and a prop-2-ynoxyphenyl group, contributes to its potential utility in scientific research and industrial applications.

Properties

IUPAC Name

N-(2-prop-2-ynoxyphenyl)-3-(1H-1,2,4-triazol-5-yl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-2-8-24-14-6-4-3-5-12(14)19-16(22)21-7-9-23-10-13(21)15-17-11-18-20-15/h1,3-6,11,13H,7-10H2,(H,19,22)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTESCOPIAYMHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=CC=C1NC(=O)N2CCOCC2C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-prop-2-ynoxyphenyl)-3-(1H-1,2,4-triazol-5-yl)morpholine-4-carboxamide typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving an azide and an alkyne.

    Attachment of the morpholine ring: This step may involve nucleophilic substitution reactions.

    Introduction of the prop-2-ynoxyphenyl group: This can be done through etherification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-prop-2-ynoxyphenyl)-3-(1H-1,2,4-triazol-5-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(2-prop-2-ynoxyphenyl)-3-(1H-1,2,4-triazol-5-yl)morpholine-4-carboxamide exerts its effects would depend on its specific interactions with molecular targets. These could include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways Involved: The biochemical pathways that are affected by the compound’s action, which could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-prop-2-ynoxyphenyl)-3-(1H-1,2,4-triazol-5-yl)morpholine-4-carboxamide might include other triazole derivatives or morpholine-containing compounds. Examples could be:

    Fluconazole: A triazole antifungal agent.

    Morpholine derivatives: Compounds with similar structural features but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

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